bulgarsenine pyrrolizidine alkaloid chemical structure and properties
bulgarsenine pyrrolizidine alkaloid chemical structure and properties
An In-Depth Technical Guide to Senecionine: A Pyrrolizidine Alkaloid of Toxicological Significance
A Note on Nomenclature: This guide focuses on the pyrrolizidine alkaloid Senecionine. Initial searches for "bulgarsenine" did not yield a known compound with this name in scientific literature or chemical databases. It is possible that "bulgarsenine" is a trivial name, a newly discovered compound not yet widely documented, or a misspelling. Given the context of pyrrolizidine alkaloids and their prevalence in Bulgarian flora, this guide will detail a well-characterized pyrrolizidine alkaloid, Senecionine, which is found in several Bulgarian plant species of the genus Senecio.
Introduction to Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring heterocyclic organic compounds produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[1] They are commonly found in species of the families Asteraceae (e.g., Senecio), Boraginaceae, and Fabaceae.[2] Structurally, PAs consist of a necine base, which is a derivative of pyrrolizidine, esterified with one or more necic acids.[1] The presence of a 1,2-double bond in the necine base is a key structural feature associated with the toxicity of many PAs.[3]
These compounds are of significant concern due to their presence as contaminants in food, animal fodder, and herbal remedies, posing a health risk to both humans and livestock.[1][4] The primary target organ for PA toxicity is the liver, where they can cause a range of effects from acute liver failure to chronic liver disease and cancer.[5][6][7]
Senecionine: Chemical Structure and Properties
Senecionine is a macrocyclic diester pyrrolizidine alkaloid and is one of the most common and toxic PAs. It is frequently found in plants of the genus Senecio, including species native to Bulgaria such as Senecio nemorensis.[8][9]
Chemical Structure
The chemical structure of Senecionine is characterized by a retronecine base esterified with senecic acid to form a 12-membered macrocyclic ring.
Caption: 2D Chemical Structure of Senecionine.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅NO₅ | PubChem |
| Molecular Weight | 335.4 g/mol | PubChem |
| Appearance | Crystalline solid | N/A |
| Melting Point | 232-233 °C | N/A |
| Solubility | Sparingly soluble in water, soluble in chloroform and methanol. | N/A |
| IUPAC Name | (5R,6R,14aR)-5,6,9,11,13,14,14a-octahydro-5,6-dimethyl-5H-[10]dioxacyclododecino[2,3,4-gh]pyrrolizine-3,8-dione | PubChem |
Natural Occurrence and Biosynthesis
Senecionine is found in a variety of plant species, most notably within the genus Senecio. It has been identified in Bulgarian populations of Senecio nemorensis and Tussilago farfara.[8][11] The biosynthesis of Senecionine, like other PAs, originates from the amino acid L-ornithine, which is converted to the necine base, retronecine. The necic acid portion, senecic acid, is derived from the amino acid L-isoleucine. The final step involves the esterification of the retronecine base with senecic acid to form the macrocyclic structure.[1]
Biological Activities and Mechanism of Toxicity
The toxicity of Senecionine is a result of its metabolic activation in the liver.[6] PAs themselves are relatively inert, but upon ingestion, they are metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These metabolites are electrophilic and can readily alkylate cellular macromolecules such as DNA, proteins, and lipids.[6] This alkylation leads to cellular damage, inhibition of cell division, and can induce mutations and cancer.[9][12]
The primary toxic effect of Senecionine is hepatotoxicity, leading to a condition known as hepatic veno-occlusive disease (VOD), characterized by the blockage of the small veins in the liver.[5] Chronic exposure to low levels of Senecionine can lead to liver cirrhosis and the formation of liver tumors.[12]
Metabolic Activation and Toxicity Pathway
Caption: Metabolic activation and toxicity pathway of Senecionine in the liver.
Experimental Protocols
Isolation and Purification of Senecionine from Senecio spp.
This protocol describes a general method for the extraction and purification of pyrrolizidine alkaloids from plant material.
Materials:
-
Dried and powdered plant material (Senecio spp.)
-
Methanol
-
2M Sulfuric acid
-
Zinc dust
-
Ammonia solution (25%)
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., chloroform:methanol with increasing polarity)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Dragendorff's reagent for visualization
Procedure:
-
Extraction: Macerate the dried and powdered plant material with methanol for 24-48 hours at room temperature. Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Acid-Base Extraction: Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator. Resuspend the residue in 2M sulfuric acid and filter to remove non-alkaloidal material.
-
Reduction of N-oxides: To the acidic aqueous solution, add zinc dust portion-wise with stirring to reduce any PA N-oxides to the corresponding free bases. Stir for at least 4 hours.
-
Basification and Liquid-Liquid Extraction: Filter the solution to remove excess zinc dust. Make the filtrate alkaline (pH 9-10) with ammonia solution. Extract the aqueous solution three times with chloroform.
-
Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude alkaloid extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of chloroform:methanol, starting with pure chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Visualize the alkaloid spots by spraying with Dragendorff's reagent.
-
Isolation of Senecionine: Combine the fractions containing Senecionine (identified by comparison with a standard or by spectroscopic methods) and evaporate the solvent to obtain the purified compound. Further purification can be achieved by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of Senecionine on a human cancer cell line (e.g., HepG2, a human liver cancer cell line).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Senecionine (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Senecionine in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of Senecionine. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of Senecionine) and a negative control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of Senecionine that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
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Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI. Retrieved March 31, 2026, from [Link]
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Alkaloid profile of Bulgarian species from genus Senecio L. (2003). PubMed. Retrieved March 31, 2026, from [Link]
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Pyrrolizidine alkaloids in Tussilago farfara from Bulgaria. (2015). Taylor & Francis Online. Retrieved March 31, 2026, from [Link]
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Senecio nemorensis - PlantaeDB. (n.d.). Retrieved March 31, 2026, from [Link]
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PYRROLIZIDINE ALKALOIDS FROM BULGARIAN SPECIES - GENUS SENECIO AND THEIR INSECTICIDAL PROPERTIES. (n.d.). CORE. Retrieved March 31, 2026, from [Link]
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Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI. Retrieved March 31, 2026, from [Link]
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